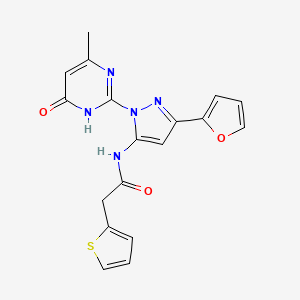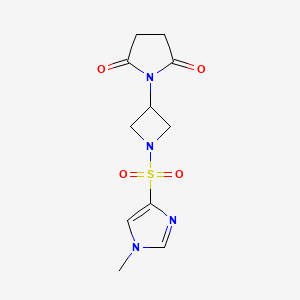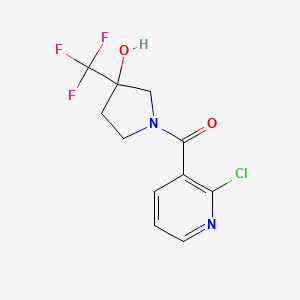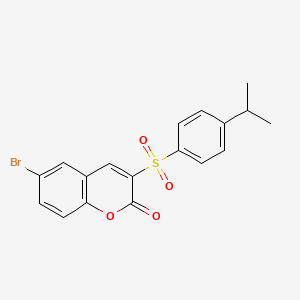
N-(furan-2-ylmethyl)-3,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(furan-2-ylmethyl)-3,4-dimethylaniline” is a compound that contains a furan ring and an aniline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aniline is an organic compound with the formula C6H5NH2. It consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “N-(furan-2-ylmethyl)-3,4-dimethylaniline” are not available, similar compounds have been synthesized using various methods. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .
Aplicaciones Científicas De Investigación
Photochemical Synthesis
N-(furan-2-ylmethyl)-3,4-dimethylaniline is used in photochemical reactions. For example, Guizzardi et al. (2000) demonstrated the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan derivatives. The reaction is characterized by high regio- and chemoselectivity, making it significant for synthesizing specific heterocyclic compounds (Guizzardi et al., 2000).
Reactions with Dienophiles
N-(furan-2-ylmethyl)-3,4-dimethylaniline is involved in reactions with dienophiles. Mironov et al. (2016) studied its reactions with various dienophiles, leading to the formation of diverse compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones. This work highlights its utility in organic synthesis and the potential to create novel compounds (Mironov et al., 2016).
Biomass Conversion
In biomass conversion research, N-(furan-2-ylmethyl)-3,4-dimethylaniline is significant. Román-Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural, a potential substitute for petroleum-based building blocks. This research is crucial for sustainable chemistry and the development of biodegradable materials (Román-Leshkov et al., 2006).
Maillard Reaction Studies
Hofmann (1998) explored the role of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the Maillard reaction. This reaction is vital in food chemistry, affecting the flavor and color of cooked foods. The study contributes to understanding the chemical processes behind food preparation and preservation (Hofmann, 1998).
Catalysis in Hydrogenation
Nakagawa et al. (2013) researched the catalytic reduction of biomass-derived furanic compounds with hydrogen, where N-(furan-2-ylmethyl)-3,4-dimethylaniline played a role. This study is significant for green chemistry, exploring sustainable methods for producing chemicals from renewable resources (Nakagawa et al., 2013).
Sensor Development
Kumar et al. (2015) investigated the photophysical properties of compounds derived from N-(furan-2-ylmethyl)-3,4-dimethylaniline. Their research found potential applications in developing sensors for metal ions, particularly aluminum. Such sensors are essential in environmental monitoring and industrial processes (Kumar et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXKYWDKBVGKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3,4-dimethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2999792.png)
![Methyl {[6-[(2-methoxybenzoyl)amino]-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2999793.png)
![4,6-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrimidin-2-amine](/img/structure/B2999794.png)
![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)




![1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea](/img/structure/B2999806.png)

![ethyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2999810.png)
![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)
![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)